N-[(E)-1-(4-methoxyphenyl)ethylideneamino]aniline
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Overview
Description
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]aniline is an organic compound with the molecular formula C16H17NO2. It is a Schiff base, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the phenyl ring, which can influence its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4-methoxyphenyl)ethylideneamino]aniline typically involves the condensation reaction between 4-methoxybenzaldehyde and aniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imine group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: N-(4-methoxyphenyl)ethylaniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]aniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-[(E)-1-(4-methoxyphenyl)ethylideneamino]aniline involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can influence its reactivity and biological activity. Additionally, the presence of the methoxy group can enhance its ability to penetrate biological membranes, increasing its efficacy as a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)ethylaniline
- 4-methoxybenzaldehyde
- 4-methoxyaniline
Uniqueness
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]aniline is unique due to its Schiff base structure, which imparts distinct chemical reactivity and potential biological activity. The presence of the methoxy group further enhances its properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
24310-46-1 |
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Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]aniline |
InChI |
InChI=1S/C15H16N2O/c1-12(13-8-10-15(18-2)11-9-13)16-17-14-6-4-3-5-7-14/h3-11,17H,1-2H3/b16-12+ |
InChI Key |
GBWYSVKAUZHKNN-FOWTUZBSSA-N |
Isomeric SMILES |
C/C(=N\NC1=CC=CC=C1)/C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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